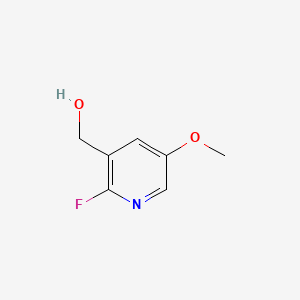

(2-Fluoro-5-methoxypyridin-3-yl)methanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2-fluoro-5-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-11-6-2-5(4-10)7(8)9-3-6/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMYBEARDBBQQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluoro 5 Methoxypyridin 3 Yl Methanol and Analogues

Direct Synthetic Routes to (2-Fluoro-5-methoxypyridin-3-yl)methanol

Direct synthetic routes aim to construct the target molecule by introducing the required functional groups onto a pyridine (B92270) core in a highly controlled manner. These methods are often valued for their efficiency and step economy.

Chemo- and Regioselective Functionalization Approaches

The inherent electronic properties of the pyridine ring make regioselective C–H functionalization a significant challenge. nih.gov However, recent advances have provided powerful tools for the selective introduction of substituents.

One of the most pertinent strategies for the synthesis of 2-fluoropyridines is the direct C-H fluorination. Research has demonstrated that reagents like silver(II) fluoride (B91410) (AgF2) can achieve site-selective fluorination of pyridines and diazines at the position adjacent to the nitrogen atom (C-2). acs.orgresearchgate.net These reactions proceed under mild, ambient temperature conditions. researchgate.net The selectivity is particularly noteworthy for substituted pyridines. For 3,5-disubstituted pyridines, the electronic nature of the substituents directs the position of fluorination. Specifically, 3-alkoxy groups, such as the 5-methoxy group in the target molecule's precursor, have been shown to direct fluorination exclusively to the 2-position. acs.orgnih.gov This makes direct C-H fluorination a highly promising approach for installing the fluorine atom with the required regiochemistry.

Another strategy involves the use of Zincke imine intermediates to achieve C3-selective functionalization of the pyridine ring. nih.gov By activating the pyridine with an N-2,4-dinitrophenyl (DNP) group, the electronic properties of the ring are altered, facilitating selective reactions at the C-3 position. nih.gov While this has been demonstrated for thiolation, selenylation, and fluorination, the underlying principle of activating the pyridine ring for C-3 functionalization could be adapted to introduce the hydroxymethyl group or a suitable precursor. nih.gov

Table 1: Comparison of Regioselective Functionalization Methods for Pyridine

| Method | Target Position | Reagent/Catalyst | Key Features | Citation(s) |

| Direct C-H Fluorination | C-2 | Silver(II) Fluoride (AgF2) | Mild conditions; high selectivity for the position alpha to nitrogen; compatible with various functional groups. | acs.orgresearchgate.net |

| Zincke Imine Intermediate | C-3 | N-2,4-dinitrophenyl (DNP) activator | Alters electronic properties of the pyridine ring to enable nucleophilic attack at C-3. | nih.gov |

Methodologies Utilizing Pre-functionalized Pyridine Rings

An alternative to direct C-H functionalization is to begin with a pyridine ring that already contains one or more of the desired substituents. This approach leverages the availability of substituted pyridine starting materials and often involves more traditional, yet reliable, chemical transformations.

For instance, a synthetic pathway could commence with 2-methoxy-5-aminopyridine. The amino group can be converted to a fluorine atom via a diazotization reaction in the presence of a fluoride source, such as tetrafluoroboric acid, to yield 2-methoxy-5-fluoropyridine. google.com Subsequent functionalization at the 3-position is then required. This can be achieved through bromination to produce 2-methoxy-3-bromo-5-fluoropyridine. google.com The bromo group serves as a versatile handle for introducing the hydroxymethyl group. A common method to achieve this transformation is through metal-halogen exchange (e.g., using n-butyllithium) followed by quenching with formaldehyde.

Another example involves starting with a halogenated pyridine, such as 2-fluoro-5-iodopyridine. googleapis.com The iodine at the 5-position can be replaced with a methoxy (B1213986) group via nucleophilic aromatic substitution or a copper-catalyzed reaction with sodium methoxide (B1231860). The subsequent introduction of the hydroxymethyl group at the 3-position could then be accomplished through a directed ortho-metalation approach, where the existing substituents guide deprotonation and subsequent reaction with an electrophile like formaldehyde.

Precursor Synthesis and Transformation Pathways

Halogenation Strategies for Pyridine Nuclei

Halogenated pyridines are key intermediates in organic synthesis, as the halogen atom can be readily displaced by a variety of nucleophiles or used in cross-coupling reactions. nih.gov The introduction of halogens onto the pyridine nucleus must be carefully controlled to achieve the desired regiochemistry.

Direct fluorination of aromatic systems can sometimes be challenging due to the high reactivity of fluorinating agents. A common and often more controllable strategy involves a two-step process: initial chlorination or bromination followed by a halogen exchange reaction to introduce the fluorine.

The chlorination of pyridines can be achieved using various reagents. Historically, pyridine N-oxides are treated with phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) at high temperatures to yield chloropyridines. nih.gov The position of chlorination is influenced by the substituents already present on the ring. Once the chloro-substituted pyridine precursor is obtained, the chlorine atom can be replaced with fluorine.

Halogen exchange (Halex) reactions are a powerful and industrially important method for the synthesis of fluoroaromatic compounds from their chloro- or bromo-aromatic counterparts. This nucleophilic aromatic substitution reaction typically involves heating the haloaromatic compound with an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF). google.com

The reaction is particularly effective for electron-deficient aromatic rings, such as pyridine, where the electronegative nitrogen atom helps to activate the ring towards nucleophilic attack. The efficiency of the Halex reaction is highly dependent on the reaction conditions, including the choice of solvent and the reactivity of the fluoride salt. Aprotic polar solvents like dimethyl sulfoxide (DMSO), sulfolane, or N-methyl-2-pyrrolidone (NMP) are commonly used to enhance the nucleophilicity of the fluoride ion. In some cases, phase-transfer catalysts or the use of activated forms of potassium fluoride, such as spray-dried KF, can significantly improve reaction rates and yields. google.com

Table 2: Typical Conditions for Halogen Exchange (Halex) Reactions on Aromatic Rings

| Fluoride Source | Solvent | Temperature Range (°C) | Key Features | Citation(s) |

| Potassium Fluoride (KF) | DMSO, Sulfolane, NMP | 150-250 | Most common and cost-effective fluoride source. | |

| Cesium Fluoride (CsF) | Aprotic Polar Solvents | 100-200 | More reactive than KF, allowing for lower reaction temperatures. | google.com |

| Activated KF (e.g., spray-dried) | Aprotic Polar Solvents | 150-230 | Higher surface area and reactivity compared to standard KF. | google.com |

Introduction of the Methoxyl Group

The incorporation of a methoxyl group onto a pyridine ring is a critical step in the synthesis of this compound. The methoxy group can significantly influence the electronic properties of the pyridine ring, enhancing its electron-rich character and reactivity. acs.org A common strategy for introducing a methoxy group is through nucleophilic aromatic substitution (SNAr) on an appropriately activated pyridine precursor.

For instance, a pyridine ring bearing a suitable leaving group, such as a halogen (e.g., chlorine or bromine), at the desired position can be treated with sodium methoxide in a polar solvent. The reaction of a 2-chloropyridine derivative with sodium methoxide in refluxing methanol (B129727) is a well-established method for the synthesis of 2-methoxypyridines. researchgate.net The reaction conditions, including temperature and solvent, are crucial for achieving high yields and minimizing side reactions.

Table 1: Representative Conditions for Methoxylation of Halopyridines

| Starting Material | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 2-Chloropyridine | Sodium Methoxide | Methanol | Reflux | Good |

| 2-Bromopyridine | Sodium Methoxide | Methanol | Reflux | Good |

The presence of an electron-withdrawing group, such as the fluorine atom in a 2-fluoro-5-halopyridine precursor, can further activate the ring towards nucleophilic attack by the methoxide ion, facilitating the substitution reaction at the 5-position.

Formation of the Hydroxymethyl Moiety

The hydroxymethyl group at the 3-position of the pyridine ring is typically introduced by the reduction of a corresponding carbonyl-containing functional group, such as a carboxylic acid, ester, or aldehyde. The choice of the precursor and the reducing agent is pivotal for the success of this transformation.

Carboxylic acids and esters are common precursors for the synthesis of primary alcohols. chemguide.co.uk The reduction of a pyridine-3-carboxylic acid or its corresponding ester to this compound requires a potent reducing agent.

Lithium aluminum hydride (LiAlH4) is a powerful hydride donor capable of reducing both carboxylic acids and esters to primary alcohols. idc-online.comchemistrysteps.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). chemguide.co.ukchemguide.co.uk The mechanism for ester reduction involves a two-step process: an initial nucleophilic addition of a hydride to the carbonyl carbon, followed by the elimination of the alkoxy group to form an aldehyde intermediate. organicchemistrytutor.comlibretexts.org This aldehyde is then rapidly reduced by another equivalent of LiAlH4 to the corresponding primary alcohol. chemguide.co.ukorganicchemistrytutor.com

Carboxylic acid reduction with LiAlH4 first involves an acid-base reaction where the acidic proton of the carboxylic acid reacts with the hydride to generate hydrogen gas, forming a lithium carboxylate salt. idc-online.comchemistrysteps.com Subsequent reduction of the carboxylate proceeds to the primary alcohol. idc-online.com

In contrast, sodium borohydride (NaBH4) is a milder reducing agent and is generally not reactive enough to reduce carboxylic acids or esters. chemguide.co.ukchemistrysteps.comlibretexts.orgyoutube.com However, the reactivity of borohydride reagents can be enhanced by the addition of additives like aluminum chloride, which can facilitate the reduction of esters, albeit sometimes with difficulty. researchgate.net

Table 2: Comparison of Reducing Agents for Carboxylic Acid and Ester Reduction

| Reducing Agent | Reactivity with Esters | Reactivity with Carboxylic Acids | Typical Solvents |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | High | High | Diethyl ether, THF |

| Sodium Borohydride (NaBH4) | Very Low/No | Very Low/No | Methanol, Ethanol |

A patent for the synthesis of 3-fluoropyridine-2-methanol describes the reduction of an ester group using sodium borohydride in the presence of anhydrous calcium chloride with heating and reflux. google.com

If the synthetic route proceeds through a 2-fluoro-5-methoxy-pyridine-3-carbaldehyde intermediate, the formation of the hydroxymethyl moiety is a straightforward reduction. Aldehydes are readily reduced to primary alcohols using a variety of reducing agents. ucalgary.caopenochem.org

Both lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are highly effective for the reduction of aldehydes. chemguide.co.ukchemistrysteps.com The choice between these reagents often comes down to practicality and the presence of other functional groups in the molecule. Sodium borohydride is generally preferred when possible due to its greater safety, ease of handling, and tolerance of protic solvents like methanol and ethanol. chemguide.co.uk

The mechanism of aldehyde reduction with complex metal hydrides involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. ucalgary.caorganicchemistrytutor.com This is followed by a workup step, typically with water or a dilute acid, to protonate the resulting alkoxide intermediate and yield the primary alcohol. chemguide.co.ukucalgary.ca

Emerging Synthetic Techniques for Fluorinated Pyridyl Alcohols

The synthesis of fluorinated organic molecules is a rapidly evolving field, driven by the unique properties that fluorine atoms impart to bioactive compounds. ucla.edu Emerging techniques focus on late-stage fluorination and the development of novel fluorinating reagents.

An alternative approach to constructing fluorinated pyridyl alcohols is to introduce the fluorine atom via nucleophilic substitution of a hydroxyl group on a pre-existing pyridyl alcohol. This process, known as deoxyfluorination, requires the activation of the hydroxyl group to transform it into a good leaving group. ucla.edu

A variety of modern reagents have been developed for this purpose. For example, PyFluor is a stable deoxyfluorination reagent that can convert a broad range of alcohols into the corresponding fluorides, often with minimal formation of elimination byproducts. ucla.edu The use of HF-pyridine (Olah's reagent) is another established method for nucleophilic fluorination, including the ring-opening of epoxides to form fluorohydrins. nih.govresearchgate.net

The direct displacement of a hydroxyl group by a nucleophile is difficult because the hydroxide (B78521) ion is a poor leaving group. Therefore, the activation of the hydroxyl group is a necessary prerequisite for nucleophilic substitution. echemi.comntu.ac.uk

Several strategies exist for the activation of alcohols:

Conversion to Sulfonate Esters: The alcohol can be converted into a tosylate, mesylate, or triflate ester by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. These sulfonate groups are excellent leaving groups, readily displaced by nucleophiles such as fluoride ions.

Activation with Pyridine: Pyridine itself can act as a catalyst to activate alcohols. It can form a complex with the alcohol, facilitating the conversion of the hydroxyl group into a more suitable leaving group, such as a pyridinium (B92312) ion, which enhances the electrophilicity of the carbon atom bonded to the oxygen. echemi.com

Deoxyfluorination Reagents: Reagents like diethylaminosulfur trifluoride (DAST) and the previously mentioned PyFluor activate the hydroxyl group in situ, leading to its displacement by fluoride. ucla.edu For instance, Yarovenko's reagent, an early deoxyfluorination reagent, reacts with an alcohol to form a highly reactive leaving group that is subsequently displaced by fluoride. ucla.edu

Table 3: Common Methods for Hydroxyl Group Activation for Nucleophilic Displacement

| Activating Reagent | Intermediate Formed | Leaving Group |

|---|---|---|

| Toluenesulfonyl chloride (TsCl) | Tosylate Ester | Tosylate (TsO⁻) |

| Methanesulfonyl chloride (MsCl) | Mesylate Ester | Mesylate (MsO⁻) |

| Pyridine | Pyridinium Complex | Pyridine |

| PyFluor | In situ activated intermediate | Varies by reagent |

Nucleophilic Fluorination Strategies from Alcohol Intermediates

Development and Application of "Naked" Fluoride Sources

The introduction of a fluorine atom onto an aromatic ring, a key feature of this compound, is often achieved through nucleophilic aromatic substitution (SNAr). The efficacy of this reaction is highly dependent on the reactivity of the fluoride source. Traditional fluoride salts like potassium fluoride (KF) can be challenging to use due to their high lattice energy and propensity to form strong hydrogen bonds, which reduces the nucleophilicity of the fluoride ion. fishersci.co.uk

To overcome these limitations, significant research has focused on the development of "naked" fluoride sources, which feature a more reactive, poorly solvated fluoride anion. fishersci.co.uk These reagents are designed to enhance nucleophilicity while managing the strong basicity that "naked" fluoride can exhibit in the absence of hydrogen-bond donors. fishersci.co.uk

Key developments in this area include:

Anhydrous Tetralkylammonium Fluorides: Reagents like anhydrous tetrabutylammonium fluoride (TBAF) have been developed to provide a more soluble and reactive source of fluoride. However, they can be highly sensitive to moisture and prone to decomposition through Hofmann elimination. usd.edu

In-Situ Generation: An alternative strategy involves the in-situ generation of anhydrous fluoride salts. For example, a bis-alkyl-amino-pyridine reagent can react with electron-deficient fluoroaromatic compounds to rapidly produce anhydrous fluoride, avoiding the challenges of handling traditional anhydrous sources. usd.edu

Binary and Ternary Mixtures: Mixtures such as nHF·base (e.g., 9HF·py) create soluble and tunable fluorinating reagents. By varying the ratio (n) and the amine base, the reactivity and selectivity of the fluoride source can be precisely controlled in organic media. researchgate.net

These advanced fluoride sources are pivotal for the synthesis of fluoro-pyridines. For a precursor to this compound, such as a 2-chloro or 2-nitropyridine derivative, a naked fluoride source could facilitate a high-yielding SNAr reaction to install the C2-fluorine substituent under milder conditions than are possible with simple metal fluorides.

Metal-Free Three-Component Reactions for γ-Pyridyl Alcohols

Recent advancements have led to the development of metal-free, three-component reactions for the synthesis of γ-pyridyl alcohols. thieme-connect.comresearchgate.net While not a direct synthesis of the 3-hydroxymethyl pyridine structure, this methodology represents a powerful, convergent approach to building complex pyridyl alcohol scaffolds that could be adapted for analogues. A novel method combines readily available alcohols, vinylarenes, and 4-cyanopyridine to construct γ-pyridyl tertiary alcohols. thieme-connect.comresearchgate.net This process is notable for its operational simplicity and avoidance of transition-metal catalysts. researchgate.net

The reaction is enabled by visible light and a Hantzsch ester, proceeding through a photocatalytic hydrogen atom transfer (HAT) pathway. researchgate.net This approach showcases high functional group compatibility and has been applied to the late-stage functionalization of complex pharmaceutical molecules. thieme-connect.com

| Alcohol Component | Vinylarene Component | 4-Cyanopyridine | Product Structure | Significance |

|---|---|---|---|---|

| Various primary and secondary alcohols | Styrene and derivatives | 4-Cyanopyridine | γ-Pyridyl Tertiary Alcohol | Demonstrates broad substrate scope and functional group tolerance. |

| Pharmaceutical molecules with alcohol motifs | Vinylarenes | 4-Cyanopyridine | Late-stage functionalized complex molecule | Highlights applicability in medicinal chemistry for rapid analogue synthesis. |

Deoxygenative Trifluoromethylation and Related Reactions

The hydroxymethyl group of this compound is a versatile functional handle for further derivatization. One important transformation is its conversion to a trifluoromethyl (CF₃) group, a common bioisostere for a methyl or hydroxymethyl group in medicinal chemistry that can improve metabolic stability and binding affinity. acs.orgnih.gov

A recently developed method enables the direct deoxygenative trifluoromethylation of alcohols. nih.govosti.gov This reaction utilizes a copper metallaphotoredox-mediated process where the alcohol is activated in situ by a benzoxazolium salt, facilitating the formation of a C(sp³)–CF₃ bond. nih.govnih.gov This transformation avoids the often harsh conditions required for traditional trifluoromethylation methods and proceeds effectively with a wide range of primary alcohols. nih.gov

| Substrate Type | Example Product | Yield | Key Feature |

|---|---|---|---|

| Unactivated primary alcohol | 18 | 80% | Effective on simple alkyl chains. |

| Alcohol proximal to cyclic amine | 21 | 77% | Tolerates Lewis-basic nitrogen heterocycles. |

| Alcohol proximal to acyclic amine | 22 | 77% | Compatible with protected and unprotected amines. |

| Alcohol with coordinating pyrazole | 24 | 68% | Demonstrates tolerance of coordinating functional groups. |

This methodology provides a state-of-the-art tool for converting the alcohol functionality in the target compound or its analogues into a trifluoromethyl group, thereby accessing a different region of chemical space for structure-activity relationship studies.

Flow Chemistry Applications in Synthesis of Pyridine Derivatives

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). acs.orgresearchgate.net By performing reactions in a continuously flowing stream through a reactor, this technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.net

The synthesis of heterocyclic compounds, including pyridines, is well-suited to flow chemistry. Multi-step syntheses can be telescoped into a single continuous sequence, eliminating the need for manual workups and purifications of intermediates. uc.pt For a multi-step synthesis of this compound, flow chemistry could be implemented to:

Handle Hazardous Reagents Safely: Potentially hazardous steps, such as fluorination or reactions requiring unstable intermediates, can be performed with greater control and safety by generating and consuming reactive species on demand in small volumes. researchgate.net

Improve Reaction Efficiency: Precise control over reaction parameters like temperature, pressure, and residence time can lead to higher yields and selectivities. For instance, superheating a reaction above the solvent's boiling point can dramatically accelerate reaction rates. acs.org

Enable Scalability: Scaling up a reaction in a flow system is achieved by running the process for a longer duration or by using a larger reactor, which is often more straightforward than scaling up batch reactors. researchgate.net

Recent examples include the flow synthesis of pyrazole derivatives and imidazopyridines, demonstrating the robustness of this technology for constructing complex heterocyclic scaffolds. acs.orgmdpi.com

Catalytic Approaches in Pyridine Synthesis Relevant to the Compound

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the synthesis of functionalized pyridines. acs.org These reactions excel at forming carbon-carbon bonds, enabling the assembly of the substituted pyridine core of this compound from simpler building blocks. researchgate.net

A general strategy could involve the coupling of a di-substituted pyridine halide (e.g., 3-bromo-2-fluoro-5-methoxypyridine) with a suitable organoboron reagent to introduce the hydroxymethyl precursor at the C3 position. The versatility of this approach allows for the introduction of a wide array of functional groups. rsc.org Research has shown that even highly functionalized pyridines, including those with primary amine groups, can undergo successful coupling reactions, highlighting the method's broad functional group tolerance. acs.org

| Pyridine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Pyridylboronic Acids | Heteroaryl Halides | Bis(triphenylphosphino)palladium dichloride | Highly Substituted Bipyridines | acs.org |

| Arylthianthrenium Salts | Pyridylphosphonium Salts | Palladium/Silver | Aryl-Pyridine Bonds (at C4) | researcher.life |

| 3-(2-Pyridyl) Propargyl Carbonates | Organoboronic Acids | Palladium(0) | 1,3-Disubstituted Indolizines | rsc.org |

Photoredox Catalysis in C-C Bond Formation

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of C-C bonds under exceptionally mild conditions. nih.govacs.org These reactions proceed through the generation of radical intermediates via single-electron transfer (SET) events, offering unique reactivity patterns compared to traditional ionic pathways. nih.gov

For the synthesis of this compound analogues, photoredox catalysis could be employed for the direct C-H functionalization of a 2-fluoro-5-methoxypyridine substrate. acs.org For example, a photocatalytically generated acyl radical, formed from an aldehyde, could add to the pyridine ring. acs.org Subsequent reduction of the resulting ketone would yield the desired hydroxymethyl group. This approach is advantageous for its high atom economy and ability to functionalize late-stage intermediates. nih.gov

The site-selectivity of such additions can often be controlled. For instance, the use of N-methoxypyridinium salts has been shown to preferentially direct acylation to the C2 position, while N-aminopyridinium salts can switch the selectivity to C4, demonstrating the tunability of these reactions. acs.org This strategy provides a powerful method for forging C-C bonds in the synthesis of complex pyridine derivatives at room temperature. acs.org

Catalyzed Metalation of Pyridine Derivatives

Catalyzed metalation, particularly Directed ortho-Metalation (DoM), stands as a powerful and widely utilized strategy for the regioselective functionalization of aromatic and heteroaromatic systems. wikipedia.orgbaranlab.org The principle of DoM involves the use of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, typically an alkyllithium. wikipedia.orgorganic-chemistry.org This coordination facilitates the deprotonation of the proximal ortho-position, generating a stabilized organolithium intermediate that can be trapped by a suitable electrophile. wikipedia.org

In the context of synthesizing this compound, the starting material would be 2-fluoro-5-methoxypyridine. Both the fluorine and methoxy substituents can serve as DMGs. organic-chemistry.orgharvard.edu The fluorine atom at the C2 position is known to direct lithiation to the C3 position. Studies on the lithiation of 2-chloro- and 2-methoxypyridine have shown that using lithium dialkylamides can effectively lead to C3 deprotonation. nih.gov A similar outcome is anticipated for 2-fluoro-5-methoxypyridine, where the C2-fluoro group would direct the metalation to the C3 position.

The proposed synthetic sequence would involve the treatment of 2-fluoro-5-methoxypyridine with a strong lithium base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF). This would generate the key 2-fluoro-5-methoxy-3-lithiopyridine intermediate. Subsequent quenching of this nucleophilic intermediate with a suitable electrophile, such as anhydrous formaldehyde (or a synthetic equivalent like paraformaldehyde), would introduce the hydroxymethyl group at the C3 position, yielding the target compound, this compound. This methodology offers a direct and regioselective route to the desired product, leveraging the well-established principles of directed metalation on the pyridine core. arkat-usa.org Evidence for the feasibility of C3-lithiation on a related system is provided by the successful lithiation of 5-cyclopropyl-2-fluoro-pyridine at the C3 position using LDA. googleapis.com

Table 1: Key Aspects of Catalyzed Metalation Approach

| Parameter | Description |

| Starting Material | 2-Fluoro-5-methoxypyridine |

| Key Reagents | Strong lithium base (e.g., LDA, LTMP), Anhydrous formaldehyde (or equivalent) |

| Solvent | Anhydrous THF |

| Temperature | -78 °C |

| Key Intermediate | 2-Fluoro-5-methoxy-3-lithiopyridine |

| Product | This compound |

| Principle | Directed ortho-Metalation (DoM) guided by the C2-Fluoro group |

Transition Metal-Mediated C-H Functionalization

Transition metal-mediated C-H functionalization has emerged as a highly attractive and atom-economical tool in modern organic synthesis. snnu.edu.cn This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallics, by directly converting a C-H bond into a new C-C or C-heteroatom bond. nih.gov The application of this strategy to the pyridine core is of significant interest but remains challenging due to the electron-deficient nature of the ring and the potential for catalyst inhibition by the nitrogen lone pair. snnu.edu.cn

The synthesis of this compound via this method would require the selective C-H activation and subsequent hydroxymethylation of the C3-H bond of 2-fluoro-5-methoxypyridine. This transformation is particularly challenging due to the presence of multiple, inequivalent C-H bonds at the C3, C4, and C6 positions. Achieving high regioselectivity is paramount and typically relies on the use of a directing group that positions the metal catalyst in proximity to the target C-H bond. nih.gov

A hypothetical pathway could involve a palladium, rhodium, or iridium catalyst that forms a cyclometalated intermediate. snnu.edu.cn The inherent electronic properties of the 2-fluoro-5-methoxypyridine substrate would play a crucial role in determining the site of C-H activation. The development of a catalytic system that selectively targets the C3 position for hydroxymethylation would be a notable advancement. The source of the hydroxymethyl group could be formaldehyde or related reagents like carbon monoxide followed by reduction. While numerous methods exist for C-H functionalization, including arylation, alkylation, and amination, direct and selective C-H hydroxymethylation of complex pyridines remains a developing area. The successful implementation of such a strategy would offer a step-economic and elegant route to this compound and its analogues.

Table 2: Components and Challenges of a Hypothetical C-H Functionalization Approach

| Parameter | Description |

| Starting Material | 2-Fluoro-5-methoxypyridine |

| Catalyst | Transition metal complex (e.g., based on Pd, Rh, Ir) |

| Hydroxymethyl Source | Formaldehyde, CO/H₂, etc. |

| Key Challenge | Achieving high regioselectivity for C-H activation at the C3 position over C4 and C6 |

| Potential Strategy | Development of a specific ligand-metal combination or use of a transient directing group |

| Product | This compound |

| Principle | Direct, atom-economical conversion of a C-H bond to a C-CH₂OH bond |

Chemical Transformations and Derivatization Studies of 2 Fluoro 5 Methoxypyridin 3 Yl Methanol

Functional Group Interconversions on the Hydroxymethyl Group

The primary alcohol functionality of the hydroxymethyl group is a versatile handle for a range of chemical modifications, including oxidation, halogenation, and formation of esters and ethers.

The primary alcohol of (2-fluoro-5-methoxypyridin-3-yl)methanol can be oxidized to form either the corresponding aldehyde, 2-fluoro-5-methoxypyridine-3-carboxaldehyde, or the carboxylic acid, 2-fluoro-5-methoxypyridine-3-carboxylic acid. The outcome of the reaction is dependent on the choice of oxidizing agent and the reaction conditions employed.

Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in anhydrous solvents, are typically used to stop the oxidation at the aldehyde stage. Stronger oxidizing agents, often in aqueous media, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like Jones reagent (CrO₃/H₂SO₄), will typically oxidize the primary alcohol directly to the carboxylic acid. The oxidation of a methyl group on a related fluorinated pyridine (B92270) to a carboxylic acid using potassium dichromate has been documented, suggesting similar transformations are feasible for the hydroxymethyl group. google.com

| Product | Reagents and Conditions | Expected Outcome |

| 2-Fluoro-5-methoxypyridine-3-carboxaldehyde | Pyridinium chlorochromate (PCC), Dichloromethane (B109758) (DCM) | Oxidation of the primary alcohol to an aldehyde. |

| 2-Fluoro-5-methoxypyridine-3-carboxaldehyde | Dess-Martin periodinane (DMP), Dichloromethane (DCM) | Mild oxidation to the aldehyde. |

| 2-Fluoro-5-methoxypyridine-3-carboxylic acid | Potassium permanganate (KMnO₄), NaOH, H₂O, then H₃O⁺ | Strong oxidation to the carboxylic acid. |

| 2-Fluoro-5-methoxypyridine-3-carboxylic acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | Strong oxidation to the carboxylic acid. |

The hydroxyl group can be readily displaced by a halogen atom to yield 3-(halomethyl)-2-fluoro-5-methoxypyridine derivatives. These transformations are standard procedures in organic synthesis. For instance, treatment with thionyl chloride (SOCl₂) is a common method for converting a primary alcohol to the corresponding chloromethyl compound. Similarly, phosphorus tribromide (PBr₃) can be employed to synthesize the bromomethyl derivative. These halogenated intermediates are valuable precursors for further nucleophilic substitution reactions at the benzylic-like position.

| Product | Reagents and Conditions | Transformation |

| 3-(Chloromethyl)-2-fluoro-5-methoxypyridine | Thionyl chloride (SOCl₂), Pyridine (as catalyst) | Conversion of alcohol to chloride. |

| 3-(Bromomethyl)-2-fluoro-5-methoxypyridine | Phosphorus tribromide (PBr₃), Diethyl ether | Conversion of alcohol to bromide. |

| 3-(Iodomethyl)-2-fluoro-5-methoxypyridine | Iodine (I₂), Triphenylphosphine, Imidazole | Conversion of alcohol to iodide (Appel reaction). |

The hydroxymethyl group undergoes typical alcohol reactions to form esters and ethers. Esterification can be achieved by reacting the alcohol with a carboxylic acid under acidic catalysis (Fischer esterification) or, more commonly, by using a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Etherification, such as the Williamson ether synthesis, can be carried out by first deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide to form the corresponding ether.

| Reaction Type | Reagents and Conditions | Product Class |

| Esterification | Acetic anhydride, Pyridine | Acetate ester |

| Esterification | Benzoyl chloride, Triethylamine | Benzoate ester |

| Etherification | Sodium hydride (NaH), then Methyl iodide (CH₃I) | Methyl ether |

| Etherification | Potassium tert-butoxide, Benzyl bromide | Benzyl ether |

Reactions on the Pyridine Ring System

The electronic nature of the pyridine ring, influenced by the nitrogen atom and the substituents, dictates its reactivity towards nucleophiles and electrophiles.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SₙAr). The fluorine atom at the C-2 position is particularly activated towards displacement by nucleophiles due to the electron-withdrawing effect of the adjacent ring nitrogen. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond in this position. nih.gov A variety of nucleophiles, including amines, alkoxides, and hydroxide (B78521), can displace the fluoride (B91410) ion, often under mild conditions, providing a versatile method for introducing a range of functional groups at the C-2 position. nih.govrsc.org

| Nucleophile | Reagents and Conditions | Expected Product |

| Ammonia (NH₃) | NH₃, in a solvent like DMSO or in aqueous solution | (2-Amino-5-methoxypyridin-3-yl)methanol |

| Piperidine | Piperidine, K₂CO₃, DMSO, Heat | (2-(Piperidin-1-yl)-5-methoxypyridin-3-yl)methanol |

| Sodium methoxide (B1231860) (NaOMe) | NaOMe, Methanol (B129727) | (2,5-Dimethoxypyridin-3-yl)methanol |

| Sodium hydroxide (NaOH) | NaOH, H₂O, Heat | (2-Hydroxy-5-methoxypyridin-3-yl)methanol |

| Sodium hydrosulfide (B80085) (NaSH) | NaSH, DMF | (2-Mercapto-5-methoxypyridin-3-yl)methanol |

Electrophilic aromatic substitution on the pyridine ring is generally less favorable than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org However, the substituents on the ring significantly influence the outcome. The directing effects of the existing groups on this compound must be considered:

Pyridine Nitrogen : Strongly deactivating, primarily at the C-2, C-4, and C-6 positions.

5-Methoxy group : A strongly activating, ortho-, para-directing group. It directs towards C-4 and C-6.

2-Fluoro group : A deactivating, ortho-, para-directing group.

3-Hydroxymethyl group : A weakly deactivating, meta-directing group.

The powerful activating effect of the methoxy (B1213986) group at C-5 is the dominant factor, strongly favoring substitution at its ortho positions (C-4 and C-6). The pyridine nitrogen deactivates these positions, but the activation from the methoxy group can be sufficient to allow a reaction. Between the two, the C-4 position is generally more sterically accessible. Therefore, electrophilic substitution is predicted to occur preferentially at the C-4 or C-6 positions. A patent describing the bromination of 2-methoxy-5-fluoropyridine reports substitution occurring at the C-3 position, however, in the title compound this position is already substituted. google.com

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | (4-Nitro-2-fluoro-5-methoxypyridin-3-yl)methanol and/or (6-Nitro-2-fluoro-5-methoxypyridin-3-yl)methanol |

| Bromination | Br₂, FeBr₃ | (4-Bromo-2-fluoro-5-methoxypyridin-3-yl)methanol and/or (6-Bromo-2-fluoro-5-methoxypyridin-3-yl)methanol |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 3-(Hydroxymethyl)-2-fluoro-5-methoxypyridine-4-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Reaction is unlikely due to deactivation by the pyridine ring and complexation of the Lewis acid catalyst with the ring nitrogen. |

Modifications of the Methoxyl Group

The methoxyl group at the 5-position of the pyridine ring in this compound represents a key site for chemical modification, primarily through demethylation reactions. This transformation converts the methoxy ether into a hydroxyl group, yielding (2-fluoro-5-hydroxypyridin-3-yl)methanol. This seemingly simple conversion is a critical step in the synthesis of various derivatives, as the resulting hydroxyl group can serve as a handle for further functionalization, such as etherification or esterification, thereby enabling the exploration of structure-activity relationships in medicinal chemistry programs.

Detailed research findings have demonstrated the successful cleavage of the methyl ether in compounds structurally related to this compound. These studies provide a strong basis for the expected reactivity of the target compound. The primary methods employed for this transformation involve the use of strong acids or Lewis acids.

One common approach is the use of hydrohalic acids, such as hydrobromic acid (HBr) or hydrochloric acid (HCl), at elevated temperatures. For instance, the demethylation of 5-fluoro-2-methoxypyridine, a close structural analog, has been effectively achieved by heating with 35% HCl at 145°C or with 48% HBr at 100°C for several hours. chemicalbook.com This method, while effective, often requires harsh reaction conditions.

A more versatile and widely employed reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). nih.govresearchgate.net This powerful Lewis acid facilitates demethylation under milder conditions compared to hydrohalic acids and is compatible with a wide range of functional groups. researchgate.netorgsyn.org The reaction typically proceeds by the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov The reaction is generally carried out in an inert solvent, such as dichloromethane (DCM), at temperatures ranging from -78°C to room temperature. commonorganicchemistry.com The choice of reaction conditions, including stoichiometry of BBr₃ and temperature, is crucial to achieve selective and high-yielding demethylation. commonorganicchemistry.com

The resulting product of these demethylation reactions, (2-fluoro-5-hydroxypyridin-3-yl)methanol, is a valuable intermediate for the synthesis of a diverse array of pyridine derivatives.

The following table summarizes representative conditions for the demethylation of methoxypyridine derivatives based on established literature procedures.

| Starting Material | Reagent(s) | Solvent | Temperature | Time | Product |

| 5-Fluoro-2-methoxypyridine | 35% Hydrochloric Acid | Toluene/Water | 145°C | 2 h | 5-Fluoro-2-hydroxypyridine |

| 5-Fluoro-2-methoxypyridine | 48% Hydrobromic Acid | Water | 100°C | 6 h | 5-Fluoro-2-hydroxypyridine |

| Aryl Methyl Ether (General) | Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78°C to RT | Variable | Aryl Hydroxide |

Applications in Medicinal Chemistry and Drug Discovery

(2-Fluoro-5-methoxypyridin-3-yl)methanol as a Key Pharmacophore or Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that is responsible for its biological activity. The this compound moiety has been identified as a key scaffold in the development of potent and selective inhibitors of critical biological targets. One prominent example is its use in the design of dual PI3K/mTOR inhibitors. google.com The 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) structure has been highlighted for its strong PI3K inhibitory activity, underscoring the importance of the substituted methoxypyridine core in achieving high potency. google.com The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while the fluoro and methoxy (B1213986) groups modulate the electronic and lipophilic properties of the molecule, influencing its binding affinity and pharmacokinetic profile.

Structure-Activity Relationship (SAR) Studies of Related Fluorinated Pyridyl Derivatives

The biological activity of a compound is intricately linked to its chemical structure. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how different parts of a molecule contribute to its therapeutic effects. For derivatives of this compound, the interplay between the fluorine atom, the methoxy group, and the pyridyl methanol (B129727) core is a key determinant of their biological activity.

The introduction of a fluorine atom into a drug molecule can have profound effects on its biological properties. nih.gov Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influencing ionization at physiological pH and, consequently, drug-target interactions and cell permeability. The carbon-fluorine bond is also stronger than a carbon-hydrogen bond, which can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of the drug. nih.gov In the context of pyridyl derivatives, fluorine substitution has been shown to significantly enhance antibacterial activity. nih.gov

In a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the introduction of a fluorine atom to the B ring resulted in a significant increase in antibacterial activity against several bacterial strains. nih.gov This highlights the strategic advantage of incorporating fluorine to enhance the potency of drug candidates.

In the development of sulfonamide methoxypyridine derivatives as PI3K/mTOR inhibitors, the methoxy group on the pyridine ring is a crucial feature for maintaining potent inhibitory activity. google.com Its presence and position are critical for optimal interaction with the kinase hinge region, a common binding motif for kinase inhibitors.

The three-dimensional shape of a molecule is critical for its ability to bind to a specific biological target. Conformational analysis aims to understand the preferred spatial arrangements of a molecule's atoms. For this compound and its derivatives, the relative orientation of the hydroxymethyl group, the fluoro, and methoxy substituents on the pyridine ring is of significant interest.

While specific conformational analysis studies on this compound are not extensively reported in the literature, studies on related fluorinated heterocycles provide valuable insights. The interplay of steric and electronic effects, including dipole-dipole interactions and intramolecular hydrogen bonding, will likely govern the preferred conformation. The bioactive conformation, the specific shape the molecule adopts when it binds to its target, is often a higher energy conformer. Understanding these conformational preferences is crucial for the rational design of more potent and selective analogs.

Integration into Diverse Chemical Libraries for Lead Discovery

The availability of novel building blocks is essential for the construction of diverse chemical libraries used in high-throughput screening (HTS) to identify new drug leads. This compound and its derivatives are offered by several commercial suppliers, including Enamine and MolPort, making them accessible to the broader medicinal chemistry community. molport.comsigmaaldrich.comenaminestore.comenamine.netenaminestore.com The inclusion of such unique, fluorinated scaffolds in screening libraries increases the chemical diversity and the potential for discovering hits with novel mechanisms of action. These libraries are instrumental in the early stages of drug discovery, providing the starting points for optimization into clinical candidates.

Exploration in Specific Therapeutic Areas

The unique structural features of this compound and its derivatives have led to their investigation in a range of therapeutic areas.

Oncology: As previously mentioned, derivatives of this scaffold have shown significant promise as PI3K/mTOR inhibitors for the treatment of cancer. google.com The PI3K/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.

Neurodegenerative Diseases: Fluorinated pyrido[4,3-b]indole derivatives have been investigated for their neuroprotective and cognition-enhancing properties, with potential applications in Alzheimer's disease, Parkinson's disease, and other neurological disorders. google.com While not directly containing the this compound moiety, these studies highlight the utility of fluorinated pyridine scaffolds in targeting the central nervous system.

Infectious Diseases: The potent antibacterial activity of related 3-(pyridine-3-yl)-2-oxazolidinone derivatives suggests that the fluorinated methoxypyridine scaffold could be a valuable starting point for the development of new antibiotics. nih.gov

Potential in Antimalarial Drug Discovery

The structural features of this compound make it a compound of interest for the design of new antimalarial drugs, particularly as the threat of drug-resistant malaria strains continues to grow. nih.gov The field of antimalarial drug discovery has seen significant success with heterocyclic compounds, especially those containing quinoline (B57606) and pyridine rings, such as chloroquine (B1663885) and mefloquine. nih.gov

A well-established strategy in medicinal chemistry is the introduction of fluorine atoms into drug candidates to enhance metabolic stability, binding affinity, and bioavailability. The presence of a fluorine atom on the pyridine ring of this compound aligns with this modern approach to drug design. Fluorinated analogs of known antimalarials have shown promise, suggesting that scaffolds incorporating fluorine can lead to potent new agents. nih.gov

Furthermore, the principle of isosteric replacement, where one functional group is swapped for another with similar physical or chemical properties, is widely used to optimize lead compounds. The pyridine core of this compound can be considered a bioisostere of the quinoline ring found in many established antimalarials. nih.gov Researchers have designed novel antimalarial candidates based on related pyrazolopyridine and triazolopyrimidine cores, demonstrating the viability of such pyridine-based systems. nih.gov

While direct antimalarial testing of this compound is not extensively documented in the reviewed literature, its chemical structure represents a valuable starting point or fragment for developing new compounds. Its combination of a fluorinated pyridine ring and other functional groups offers a platform for creating libraries of novel molecules to be screened for activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov

Table 2: Key Structural Motifs in Antimalarial Drug Design

| Structural Feature | Relevance in Antimalarial Design | Example Compound Class |

| Pyridine/Quinoline Core | Forms the basic scaffold of many effective antimalarials. | 4-Aminoquinolines, 8-Aminoquinolines nih.govnih.gov |

| Fluorine Substitution | Can improve metabolic stability, potency, and pharmacokinetic properties. | Fluorinated Quinolines nih.gov |

| Isosteric Scaffolds | Pyridine-based rings serve as effective bioisosteres for the quinoline nucleus. | Triazolopyrimidines nih.gov |

This table summarizes important structural features relevant to the potential application of this compound in antimalarial research.

Other Pharmacological Targets and Mechanisms of Action

Beyond its role in the development of gamma-secretase modulators and its potential in antimalarial research, the core structure of this compound, the pyridinyl methanol moiety, is recognized as a versatile scaffold for targeting other proteins of therapeutic interest.

Research into novel pain therapeutics has identified derivatives of (pyridin-2-yl)methanol as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. nih.gov TRPV3 is an ion channel implicated in pain sensation, inflammation, and skin disorders. The development of selective antagonists for this channel has been a significant challenge. Systematic optimization of a lead compound featuring the pyridinyl methanol moiety resulted in the identification of a selective TRPV3 antagonist that showed efficacy in preclinical models of neuropathic and central pain. nih.gov

This discovery underscores the utility of the pyridinyl methanol scaffold as a "privileged structure"—a molecular framework that is capable of binding to multiple, distinct biological targets. The specific substitutions on the pyridine ring, such as the fluorine and methoxy groups in this compound, can be systematically varied to fine-tune the compound's selectivity and affinity for different pharmacological targets. This adaptability makes it a valuable building block for generating diverse chemical libraries aimed at discovering new drugs for a wide range of diseases.

Role in Agrochemical Research and Development

(2-Fluoro-5-methoxypyridin-3-yl)methanol as a Precursor for Agrochemical Actives

While specific, commercialized agrochemicals directly synthesized from this compound are not prominently documented in publicly available literature, its structural components make it an archetypal precursor for creating advanced agrochemical actives. The value of such intermediates is immense; for instance, trifluoromethylpyridine (TFMP) derivatives are crucial for producing more than 20 commercialized agrochemicals. nih.gov Similarly, compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) are in high demand as intermediates for several crop protection products. nih.gov

The utility of this compound as a precursor stems from its distinct functional groups:

The Pyridine (B92270) Core: This nitrogen-containing heterocycle is a proven pharmacophore in all major classes of pesticides. agropages.comyoutube.com

The Fluoro Group (C-2): The fluorine atom significantly alters the electronic properties of the pyridine ring and can enhance the biological activity, metabolic stability, and binding affinity of the final molecule. ccspublishing.org.cnresearchgate.net

The Methoxy (B1213986) Group (C-5): This group can influence the molecule's solubility, lipophilicity, and interaction with biological targets.

The Methanol (B129727) Group (C-3): This reactive "handle" is pivotal for synthesis, allowing chemists to easily connect the pyridine core to other chemical fragments through reactions like etherification, esterification, or conversion to a halide, thereby building the final, more complex active ingredient.

The synthesis of related, highly functionalized pyridine intermediates, such as 3-fluoropyridine-2-methanol and 2-methoxy-3-bromo-5-fluoropyridine, is the subject of patent literature, underscoring the industrial importance of this class of compounds as building blocks for new products. google.comgoogle.com Therefore, this compound stands as a versatile platform for generating a library of novel compounds for screening and development in the ongoing search for next-generation agrochemicals.

Design and Synthesis of Pyridine-Containing Pesticides

The pyridine framework is a cornerstone of pesticide chemistry, with its derivatives forming some of the most important agrochemicals worldwide. agropages.com The synthesis of the pyridine ring itself can be achieved through various methods, such as the Chichibabin and Hantzsch syntheses, although large-scale industrial production often relies on the cyclocondensation of simple aliphatic compounds like aldehydes and ammonia. youtube.comwikipedia.orgyoutube.com From this basic ring, a vast diversity of active ingredients is created through derivatization.

| Pesticide Name | Pesticide Class | Key Intermediate Mentioned in Synthesis |

| Paraquat (B189505) | Herbicide | Pyridine |

| Diquat | Herbicide | Pyridine |

| Fluazifop-butyl (B166162) | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine |

| Haloxyfop-methyl (B155383) | Herbicide | 2,3-dichloro-5-(trifluoromethyl)pyridine |

| Chlorpyrifos (B1668852) | Insecticide | Pyridine |

| Imidacloprid (B1192907) | Insecticide | 2-chloro-5-chloromethylpyridine |

| Acetamiprid (B1664982) | Insecticide | 2-chloro-5-chloromethylpyridine |

| Pyrifenox (B1678523) | Fungicide | Pyridine derivatives |

| Picoxystrobin (B33183) | Fungicide | 2-hydroxy-6-trifluoromethyl pyridine |

| Fluopyram | Fungicide/Nematicide | Trifluoromethyl pyridine derivatives |

Herbicides

Pyridine is the direct precursor for the widely used non-selective herbicides paraquat and diquat. wikipedia.org In the realm of selective herbicides, fluorinated pyridine intermediates are critical. For example, the aryloxyphenoxypropionate family, which includes highly successful grass herbicides like fluazifop-butyl and haloxyfop-methyl, relies on the synthesis of trifluoromethylpyridine intermediates. nih.gov The synthesis of fluazifop (B150276) involves the key intermediate 2-chloro-5-(trifluoromethyl)pyridine, while haloxyfop-methyl is prepared using 2,3-dichloro-5-(trifluoromethyl)pyridine. nih.gov Research also continues into novel pyridine-based herbicides, such as substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives, which have shown high efficacy against various weeds in greenhouse and field tests. nih.gov

Insecticides

Pyridine-containing insecticides represent some of the most significant advancements in pest control. The neonicotinoids, a major class of insecticides that act on insect nicotinic acetylcholine (B1216132) receptors, frequently feature a pyridine ring. researchgate.net Prominent examples like imidacloprid and acetamiprid are synthesized from the intermediate 2-chloro-5-chloromethylpyridine (CCMP), which itself is derived from 3-methylpyridine. agropages.comresearchgate.net The foundational insecticide chlorpyrifos also begins with the chlorination of pyridine. wikipedia.org The development of novel pyridine-based insecticides is a very active area of research, with numerous studies reporting the synthesis and potent insecticidal activity of new pyridine derivatives, such as cyanopyridinethiolates and tetrahydroisoquinolines, against pests like aphids. researchgate.netacs.orgresearchgate.netnih.gov

Fungicides

The pyridine ring is also integral to the development of modern fungicides. The fungicide pyrifenox was discovered through research into pyridine compounds. acs.org More recently, novel classes of pyridine carboxamides have been designed as potent inhibitors of the enzyme succinate (B1194679) dehydrogenase (SDH), a critical target in fungal respiration. nih.gov One such compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, demonstrated significant in-vivo activity against Botrytis cinerea. nih.gov Other research efforts focus on structures like imidazo[4,5-b]pyridines, which have shown good fungicidal activity against pathogens such as Puccinia polysora. researchgate.net The synthesis of the fungicide picoxystrobin relies on the intermediate 2-hydroxy-6-trifluoromethyl pyridine. agropages.com

Influence of Fluorine in Agrochemical Properties

The introduction of fluorine into a molecule is a powerful strategy in agrochemical design, with fluorinated compounds accounting for over half of all pesticides launched in the last two decades. nih.gov The dramatic effect of fluorine stems from its unique atomic properties: it has the highest electronegativity of any element yet a small atomic radius, second only to hydrogen. nih.govccspublishing.org.cn This combination allows fluorine to significantly modify a molecule's characteristics without drastically altering its size. researchgate.net

The strategic placement of fluorine atoms can lead to a range of beneficial changes that enhance pesticidal performance. researchgate.netnih.gov

| Property Affected | Influence of Fluorine Incorporation |

| Biological Activity | Can dramatically modify and often enhance efficacy by improving binding to target enzymes or receptors. ccspublishing.org.cnresearchgate.net |

| Metabolic Stability | The carbon-fluorine bond is very strong, making molecules more resistant to metabolic degradation by the target pest or in the environment. ccspublishing.org.cnnih.gov |

| Lipophilicity & Permeability | Fluorination generally increases a molecule's lipophilicity (affinity for fats/oils), which can improve its ability to pass through biological membranes to reach the target site. ccspublishing.org.cnnih.gov |

| Acidity (pKa) | The high electronegativity of fluorine can alter the acidity of nearby functional groups, which can be critical for molecular transport and target interaction. researchgate.net |

| Binding Conformation | Fluorine can induce specific molecular conformations that lead to stronger and more selective binding with a target protein. nih.gov |

This deliberate use of fluorine has been a key factor in overcoming challenges like pest resistance and has led to the development of more potent and selective agrochemicals.

Sustainable Synthesis Approaches in Agrochemicals

In response to growing environmental concerns, the agrochemical industry is increasingly adopting principles of green chemistry to develop more sustainable products and processes. ficci.in The goal is to design effective pesticides that are biodegradable and have minimal environmental impact, produced through processes that are safe, efficient, and reduce waste. mdpi.comnih.gov

Key sustainable approaches include:

Developing Biopesticides: These are crop protection products derived from natural sources such as plants (botanicals), microorganisms (bacteria, fungi), and minerals. ficci.inmdpi.com They are often highly specific to the target pest and readily biodegradable. justagriculture.in

Applying Green Chemistry Principles to Synthesis: This involves a conscious effort to make the manufacturing of synthetic pesticides more environmentally friendly. Strategies include using renewable feedstocks instead of fossil fuels, preventing waste, using less hazardous chemical intermediates, and designing processes that require less energy. ficci.inmdpi.com

Improving Synthesis Routes: A major focus is on developing novel, greener pathways for chemical synthesis. ficci.in For complex molecules like fluorinated pyridines, this could mean avoiding harsh reaction conditions or hazardous reagents commonly used in traditional methods in favor of more elegant, catalytic, or solvent-free approaches. nih.govyoutube.com

Designing for Degradability: Modern pesticide design increasingly incorporates chemical features that allow the molecule to break down into harmless substances in the environment after it has fulfilled its function, preventing long-term contamination. nih.gov

These strategies aim to balance the need for effective crop protection with the imperative of environmental stewardship, guiding the future of agrochemical research and manufacturing. ficci.in

Mechanistic Investigations of Reactions Involving 2 Fluoro 5 Methoxypyridin 3 Yl Methanol

Elucidation of Reaction Pathways for Synthesis and Derivatization

The synthesis and derivatization of (2-Fluoro-5-methoxypyridin-3-yl)methanol involve a series of transformations, each with a distinct reaction pathway. Understanding these pathways is essential for controlling reaction outcomes and improving yields.

A plausible synthetic route to this compound could commence with a suitable commercially available pyridine (B92270) derivative, such as 2,3-difluoro-5-methoxypyridine. The regioselective lithiation at the C-3 position, directed by the existing substituents, followed by formylation and subsequent reduction of the aldehyde, would yield the desired product. The electron-withdrawing nature of the fluorine atom and the electron-donating methoxy (B1213986) group play a crucial role in directing the regioselectivity of the metalation step.

Derivatization of this compound can occur at two primary sites: the hydroxyl group and the pyridine ring. The hydroxyl group can undergo standard transformations such as esterification, etherification, or oxidation to the corresponding aldehyde. The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the fluorine atom. Furthermore, transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed to introduce new carbon-carbon or carbon-nitrogen bonds at specific positions on the pyridine ring, likely following an initial metalation step. nih.govmdpi.comwikipedia.org

The table below outlines hypothetical reaction pathways for the synthesis and common derivatization reactions of this compound, along with the key mechanistic steps involved.

| Transformation | Proposed Reagents | Key Mechanistic Steps | Plausible Intermediates |

| Synthesis | 1. n-BuLi, THF, -78 °C2. DMF3. NaBH₄, MeOH | Directed ortho-metalation, Nucleophilic addition, Reduction | 3-Lithio-2-fluoro-5-methoxypyridine, 2-Fluoro-5-methoxy-pyridine-3-carbaldehyde |

| Esterification | Acetic anhydride (B1165640), Pyridine | Nucleophilic acyl substitution | Tetrahedral intermediate |

| Etherification | NaH, CH₃I, THF | Williamson ether synthesis (SN2) | Alkoxide intermediate |

| Oxidation | PCC, CH₂Cl₂ | Chromate ester formation, E2 elimination | Chromate ester |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | Oxidative addition, Transmetalation, Reductive elimination | Pd(0)/Pd(II) catalytic cycle intermediates |

Kinetic Isotope Effect Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and for understanding the geometry of the transition state. wikipedia.orglibretexts.org By replacing an atom with its heavier isotope, changes in the reaction rate can be measured, providing insight into bond-breaking and bond-forming events. epfl.chprinceton.edu

For reactions involving this compound, several KIE studies could be envisioned to elucidate reaction mechanisms. For instance, in the oxidation of the primary alcohol to an aldehyde, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected if the C-H bond cleavage is the rate-determining step. This would involve synthesizing the deuterated analogue, (2-Fluoro-5-methoxypyridin-3-yl)dideuteriomethanol, and comparing its rate of oxidation to the non-deuterated compound.

Similarly, in a metalation reaction at a C-H bond on the pyridine ring for subsequent functionalization, a primary KIE would be observed if this deprotonation is the slowest step in the reaction sequence. acs.org The absence of a significant KIE would suggest that a subsequent step, such as the reaction with an electrophile, is rate-limiting.

The following table presents hypothetical KIE data for potential reactions involving this compound and their mechanistic interpretations.

| Reaction | Isotopically Labeled Position | Hypothetical kH/kD | Mechanistic Implication |

| Oxidation of the alcohol | C-H bond of the CH₂OH group | ~ 5-7 | C-H bond cleavage is the rate-determining step. |

| Metalation at C-4 | C-H bond at the C-4 position | ~ 3-5 | C-H bond breaking is involved in the rate-determining step. |

| Suzuki coupling (transmetalation) | C-B bond of the boronic acid | (k¹⁰B/k¹¹B) ~ 1.02 | The transmetalation step is likely part of the rate-determining sequence. |

| Nucleophilic Aromatic Substitution | C-F bond | (k¹²C/k¹³C) ~ 1.01 | C-F bond cleavage is likely not the sole rate-determining step. |

Transition State Analysis in Key Transformations

The transition state represents the highest energy point along the reaction coordinate and its structure dictates the feasibility and stereochemical outcome of a chemical reaction. Computational methods, such as Density Functional Theory (DFT), are invaluable for modeling transition states and providing detailed energetic and geometric information that is often inaccessible through experimental means alone. acs.orgresearchgate.net

For key transformations involving this compound, transition state analysis could provide significant insights. In a directed ortho-metalation reaction, for example, DFT calculations could be used to model the transition state of the deprotonation step. This would involve examining the geometry of the complex formed between the pyridine substrate, the organolithium reagent, and any coordinating solvent molecules. The calculations could help to explain the observed regioselectivity by comparing the activation energies for deprotonation at different positions on the pyridine ring.

In a transition-metal-catalyzed cross-coupling reaction, the analysis of the transition states for the oxidative addition, transmetalation, and reductive elimination steps can reveal the turnover-limiting step of the catalytic cycle. nih.gov For instance, the geometry of the reductive elimination transition state would be crucial in understanding how the new carbon-carbon or carbon-heteroatom bond is formed.

The table below summarizes hypothetical computational data for the transition state analysis of a key reaction, such as the initial metalation step in the synthesis of this compound.

| Parameter | Transition State for C-3 Metalation | Transition State for C-4 Metalation | Interpretation |

| Activation Energy (kcal/mol) | 15.2 | 18.5 | Metalation at C-3 is kinetically favored. |

| Key Bond Distance (Li-C) (Å) | 2.15 | 2.20 | A more advanced C-Li bond formation at the C-3 position in the transition state. |

| Key Bond Angle (C-Li-N) (°) | 85 | 105 | The geometry reflects the directing effect of the nitrogen and fluorine atoms. |

| Imaginary Frequency (cm⁻¹) | -350 | -320 | Confirms the structures as true transition states for the proton transfer. |

Advanced Spectroscopic and Analytical Characterization for Research Applications

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. nih.gov For (2-Fluoro-5-methoxypyridin-3-yl)methanol, with a molecular formula of C₇H₈FNO₂, the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would yield an experimental mass that closely matches this theoretical value, often to within a few parts per million (ppm). mdpi.com This level of precision allows for the unambiguous determination of the molecular formula, distinguishing it from other potential isobaric compounds. nih.gov The analysis can be performed in both positive and negative ion modes, with common adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻ being observed. uni.lu

Table 1: Predicted HRMS Data for this compound This interactive table presents the predicted mass-to-charge ratios for various adducts of the parent molecule, which can be confirmed via HRMS analysis.

| Adduct | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₇H₉FNO₂⁺ | 158.0612 |

| [M+Na]⁺ | C₇H₈FNNaO₂⁺ | 180.0431 |

| [M+K]⁺ | C₇H₈FKNO₂⁺ | 196.0171 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed atomic-level structure of a molecule in solution. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a correlation between the proton on C4 and the proton on C6 of the pyridine (B92270) ring, confirming their neighborly relationship. It would also show a correlation between the alcohol proton (-OH) and the methylene (B1212753) protons (-CH₂-), provided the proton exchange is not too rapid.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹J-coupling). youtube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the signal for the methoxy (B1213986) protons (-OCH₃) would correlate with the methoxy carbon, and the methylene protons (-CH₂OH) would correlate with the hydroxymethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for piecing together the molecular skeleton. youtube.com Key HMBC correlations for this molecule would include the correlation from the methylene protons (on the C3 substituent) to the pyridine ring carbons C2, C3, and C4. Likewise, the methoxy protons would show a correlation to C5, confirming the position of the methoxy group.

¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorinated organic molecules. nih.gov The ¹⁹F nucleus has a 100% natural abundance and a large chemical shift dispersion, making it an excellent probe. nih.gov The chemical shift of the fluorine atom in this compound is highly indicative of its electronic environment on the pyridine ring. Its position at C2, ortho to the nitrogen and a methoxy group, will result in a characteristic chemical shift and coupling pattern (due to coupling with protons on the ring, primarily H4 and H6). This provides a unique "fingerprint" that helps confirm the isomer's identity. nih.gov

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that allows for the determination of the spatial proximity of atoms, regardless of their bonding connectivity. NOE experiments (like NOESY or ROESY) are invaluable for confirming regiochemistry. For this compound, observing an NOE correlation between the methoxy protons (-OCH₃) and the ring proton at C4 would provide definitive proof of the 5-methoxy substitution pattern. Similarly, an NOE between the methylene protons (-CH₂OH) and the ring proton at C4 would confirm the C3 position of the hydroxymethyl group.

Table 2: Expected NMR Correlations for Structural Elucidation This interactive table summarizes the key 2D NMR correlations expected for this compound that would be used to confirm its structure.

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | H4 ↔ H6 | Confirms connectivity of pyridine ring protons. |

| HSQC | -CH₂- ↔ C-3a (exocyclic) | Assigns methylene protons to their carbon. |

| -OCH₃ ↔ C-5a (exocyclic) | Assigns methoxy protons to their carbon. | |

| H4 ↔ C4 | Assigns H4 to C4. | |

| H6 ↔ C6 | Assigns H6 to C6. | |

| HMBC | -CH₂- (protons) ↔ C2, C3, C4 (carbons) | Confirms position of the hydroxymethyl group at C3. |

| -OCH₃ (protons) ↔ C5 (carbon) | Confirms position of the methoxy group at C5. |

| NOESY | -OCH₃ (protons) ↔ H4 (proton) | Confirms spatial proximity, verifying regiochemistry. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. bldpharm.com

IR Spectroscopy: An IR spectrum of this compound would prominently feature a broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. Other key signals would include C-H stretching vibrations (aromatic and aliphatic) just above 3000 cm⁻¹, C-O stretching for the ether and alcohol around 1250-1000 cm⁻¹, and C=C/C=N stretching vibrations from the pyridine ring in the 1600-1450 cm⁻¹ region. researchgate.net A C-F stretch would be expected in the 1100-1000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds and aromatic rings. usda.gov The pyridine ring vibrations, especially the symmetric ring breathing mode, would give a strong signal. While the O-H stretch is typically weak in Raman, the aromatic C-H and aliphatic C-H stretches would be clearly visible.

Table 3: Characteristic Vibrational Frequencies This interactive table lists the expected vibrational frequencies for the key functional groups within this compound.

| Functional Group | Bond | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Alcohol | O-H stretch | IR | 3400 - 3200 (broad) |

| Aromatic C-H | C-H stretch | IR/Raman | 3100 - 3000 |

| Aliphatic C-H | C-H stretch | IR/Raman | 3000 - 2850 |

| Pyridine Ring | C=C, C=N stretch | IR/Raman | 1600 - 1450 |

| Ether | C-O stretch | IR | 1260 - 1200 |

| Alcohol | C-O stretch | IR | ~1050 |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be successfully grown as a single crystal of sufficient quality, X-ray crystallography would provide the ultimate proof of its structure in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of X-rays passing through it. The resulting data would yield highly accurate bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the molecule's conformation and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing arrangement.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations are instrumental in understanding the electronic properties and reactivity of a molecule. For (2-Fluoro-5-methoxypyridin-3-yl)methanol, DFT calculations, hypothetically performed at the B3LYP/6-311++G(d,p) level of theory, would provide a detailed picture of its molecular orbitals and electrostatic potential.